

# Denopamine CAS number and commercial suppliers for research

Author: BenchChem Technical Support Team. Date: December 2025



## **Denopamine: A Technical Guide for Researchers**

An In-depth Examination of the Selective  $\beta$ 1-Adrenergic Agonist for Cardiovascular and Inflammatory Research

This technical guide provides a comprehensive overview of **Denopamine**, a selective  $\beta$ 1-adrenergic receptor agonist, for researchers, scientists, and drug development professionals. This document outlines its chemical properties, mechanism of action, and key experimental findings, and provides detailed protocols for its use in preclinical research.

## **Chemical and Physical Properties**

**Denopamine** is a synthetic phenylethanolamine derivative with the following key identifiers:

| Property          | Value                                                             |
|-------------------|-------------------------------------------------------------------|
| CAS Number        | 71771-90-9[1][2][3]                                               |
| Molecular Formula | C18H23NO4                                                         |
| Molecular Weight  | 317.38 g/mol [1]                                                  |
| IUPAC Name        | (R)-4-(2-((3,4-dimethoxyphenethyl)amino)-1-hydroxyethyl)phenol[2] |
| Synonyms          | TA-064, (R)-(-)-Denopamine                                        |



## **Commercial Suppliers for Research**

**Denopamine** is available from several commercial suppliers for research purposes. It is crucial to source high-purity compounds for reliable and reproducible experimental results.

| Supplier          | Product Name       | Purity      |
|-------------------|--------------------|-------------|
| MedChemExpress    | (R)-(-)-Denopamine | >98%        |
| Sigma-Aldrich     | R(-)-Denopamine    | ≥98% (HPLC) |
| Cayman Chemical   | Denopamine         | ≥98%        |
| Selleck Chemicals | Denopamine         | >99%        |
| Tocris Bioscience | Denopamine         | >99%        |

Note: Availability and purity may vary. Researchers should always consult the supplier's certificate of analysis.

## **Mechanism of Action and Signaling Pathway**

**Denopamine** is a potent and selective agonist for the  $\beta$ 1-adrenergic receptor, which is predominantly expressed in cardiac tissue. Its mechanism of action involves the canonical G-protein coupled receptor (GPCR) signaling cascade.

Upon binding to the  $\beta1$ -adrenergic receptor on cardiomyocytes, **Denopamine** induces a conformational change in the receptor, leading to the activation of the stimulatory G-protein, Gs. The activated  $\alpha$ -subunit of Gs (G $\alpha$ s) then stimulates adenylyl cyclase, an enzyme that catalyzes the conversion of ATP to cyclic adenosine monophosphate (cAMP). The subsequent increase in intracellular cAMP levels activates Protein Kinase A (PKA).

PKA, in turn, phosphorylates several key intracellular proteins that regulate cardiac function:

• L-type Calcium Channels: Phosphorylation of these channels increases calcium influx into the cardiomyocyte during depolarization, leading to a more forceful contraction (positive inotropic effect).



- Phospholamban: When phosphorylated, phospholamban's inhibitory effect on the sarcoplasmic reticulum Ca2+-ATPase (SERCA2a) is relieved. This enhances calcium reuptake into the sarcoplasmic reticulum, contributing to faster relaxation (lusitropic effect).
- Troponin I: Phosphorylation of troponin I decreases the sensitivity of the myofilaments to calcium, which also contributes to faster relaxation.

This signaling cascade is the primary mechanism underlying **Denopamine**'s cardiotonic effects.

## **Signaling Pathway Diagram**



Click to download full resolution via product page

Caption: **Denopamine**'s  $\beta$ 1-adrenergic signaling pathway in cardiomyocytes.

## **Key Experimental Findings and Quantitative Data**

**Denopamine** has been the subject of numerous preclinical and clinical studies. The following tables summarize key quantitative findings.

## **Table 1: Receptor Binding and Functional Activity**



| Parameter                    | Species/Tissue                  | Value | Reference |
|------------------------------|---------------------------------|-------|-----------|
| pD2 (agonist activity)       | Canine right ventricular muscle | 6.12  |           |
| pA2 (antagonist activity)    | Canine right ventricular muscle | 4.50  |           |
| pA2 (atenolol<br>antagonism) | Canine right ventricular muscle | 7.66  |           |

Table 2: In Vivo Efficacy in a Murine Model of

**Myocarditis** 

| Treatment Group                | Survival Rate | Myocardial TNF-α<br>(pg/mg) | Reference |
|--------------------------------|---------------|-----------------------------|-----------|
| Control (Vehicle)              | 20% (5/25)    | 113.5 ± 15.1                |           |
| Denopamine (14<br>μmol/kg/day) | 56% (14/25)   | 66.5 ± 7.5                  |           |

## **Experimental Protocols**

This section provides detailed methodologies for key experiments involving **Denopamine**.

# Measurement of Cardiac Contractility in Isolated Papillary Muscle

This protocol is adapted from studies investigating the inotropic effects of **Denopamine** on isolated cardiac tissue.

Objective: To assess the effect of **Denopamine** on the contractility of isolated cardiac papillary muscle.

#### Materials:

Male Wistar rats (250-300g)



- Krebs-Henseleit solution (in mM: 118 NaCl, 4.7 KCl, 1.2 KH2PO4, 1.2 MgSO4, 2.5 CaCl2, 25 NaHCO3, 11 glucose), gassed with 95% O2 / 5% CO2.
- **Denopamine** stock solution (10 mM in DMSO)
- Isoproterenol (positive control)
- Atenolol (β1-antagonist)
- Tissue bath with force transducer and electrical stimulator
- Data acquisition system

#### Procedure:

- Euthanize the rat via cervical dislocation and rapidly excise the heart.
- Place the heart in ice-cold, oxygenated Krebs-Henseleit solution.
- Dissect the right ventricle and carefully isolate a thin papillary muscle.
- Mount the muscle vertically in a tissue bath containing oxygenated Krebs-Henseleit solution maintained at 37°C.
- Attach one end of the muscle to a fixed hook and the other to an isometric force transducer.
- Stretch the muscle to Lmax (the length at which it develops maximum twitch tension).
- Pace the muscle electrically at a frequency of 1 Hz with a pulse duration of 5 ms and a voltage 20% above the threshold.
- Allow the preparation to equilibrate for 60 minutes, replacing the bath solution every 15 minutes.
- After equilibration, record baseline contractile force.
- Add Denopamine cumulatively to the bath to achieve final concentrations ranging from 10 nM to 100 μM. Allow the preparation to stabilize for 10 minutes at each concentration before



recording the force.

- To determine the role of  $\beta$ 1-receptors, pre-incubate a separate set of muscles with atenolol (1  $\mu$ M) for 30 minutes before constructing the **Denopamine** concentration-response curve.
- Record the developed tension and the rate of tension development (+dT/dt) and relaxation (dT/dt).

### Data Analysis:

- Express the contractile force as a percentage of the maximal response to a supramaximal concentration of isoproterenol.
- Plot the concentration-response curves and calculate the EC50 values.

## **Experimental Workflow: Cardiac Contractility**





Click to download full resolution via product page

Caption: Workflow for assessing **Denopamine**'s effect on cardiac contractility.



### In Vitro cAMP Measurement in Cardiomyocytes

This protocol outlines a method to quantify changes in intracellular cAMP levels in response to **Denopamine**.

Objective: To measure the dose-dependent effect of **Denopamine** on cAMP production in cultured neonatal rat ventricular myocytes (NRVMs).

#### Materials:

- Primary culture of NRVMs
- DMEM supplemented with 10% FBS and antibiotics
- **Denopamine** stock solution (10 mM in DMSO)
- Forskolin (positive control)
- IBMX (phosphodiesterase inhibitor)
- cAMP enzyme immunoassay (EIA) kit
- Lysis buffer

#### Procedure:

- Plate NRVMs in 24-well plates and culture until they form a confluent, synchronously beating monolayer.
- Replace the culture medium with serum-free DMEM and incubate for 24 hours.
- Pre-treat the cells with IBMX (100 μM) for 30 minutes to prevent cAMP degradation.
- Treat the cells with varying concentrations of **Denopamine** (1 nM to 10  $\mu$ M) or forskolin (10  $\mu$ M) for 15 minutes at 37°C.
- Aspirate the medium and lyse the cells with the provided lysis buffer from the cAMP EIA kit.
- Perform the cAMP EIA according to the manufacturer's instructions.



- Measure the absorbance using a microplate reader.
- Normalize the cAMP concentration to the total protein content of each well, determined by a BCA protein assay.

#### Data Analysis:

- Construct a standard curve using the cAMP standards provided in the kit.
- Calculate the cAMP concentration in each sample.
- Plot the **Denopamine** concentration versus the normalized cAMP levels.

# In Vivo Murine Model of Myocarditis and TNF- $\alpha$ Measurement

This protocol is based on a study investigating the anti-inflammatory effects of **Denopamine**.

Objective: To evaluate the effect of **Denopamine** on survival and cardiac TNF- $\alpha$  levels in a viral myocarditis mouse model.

#### Materials:

- 4-week-old male DBA/2 mice
- Encephalomyocarditis virus (EMCV)
- Denopamine
- Vehicle (e.g., 0.5% methylcellulose)
- · Oral gavage needles
- ELISA kit for murine TNF-α
- Tissue homogenizer

#### Procedure:



- Inoculate mice with a sublethal dose of EMCV intraperitoneally on day 0 to induce myocarditis.
- Randomly assign mice to a control group and a **Denopamine**-treated group.
- From day 0, administer **Denopamine** (14 μmol/kg) or vehicle daily via oral gavage.
- Monitor the survival of the mice daily for 14 days.
- On day 6, euthanize a subset of mice from each group.
- Perfuse the hearts with ice-cold PBS to remove blood.
- Excise the hearts, weigh them, and immediately snap-freeze them in liquid nitrogen.
- Homogenize the heart tissue in a lysis buffer containing protease inhibitors.
- Centrifuge the homogenates and collect the supernatants.
- Measure the TNF- $\alpha$  concentration in the supernatants using a murine TNF- $\alpha$  ELISA kit according to the manufacturer's protocol.
- Normalize the TNF- $\alpha$  levels to the total protein content of the heart homogenate.

#### Data Analysis:

- Compare the survival curves of the control and **Denopamine**-treated groups using a Kaplan-Meier analysis with a log-rank test.
- Compare the cardiac TNF- $\alpha$  levels between the two groups using an unpaired t-test.

## Conclusion

**Denopamine** is a valuable pharmacological tool for investigating the roles of the  $\beta1$ -adrenergic system in cardiovascular function and inflammation. Its selectivity allows for targeted studies of this receptor subtype. The protocols provided in this guide offer a starting point for researchers to explore the multifaceted effects of **Denopamine** in various experimental settings. As with



any research compound, careful dose-response studies and appropriate controls are essential for obtaining robust and meaningful data.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. Denopamine | CAS#:71771-90-9 | Chemsrc [chemsrc.com]
- 2. Denopamine Wikipedia [en.wikipedia.org]
- 3. DENOPAMINE [drugfuture.com]
- To cite this document: BenchChem. [Denopamine CAS number and commercial suppliers for research]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1670247#denopamine-cas-number-and-commercialsuppliers-for-research]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com